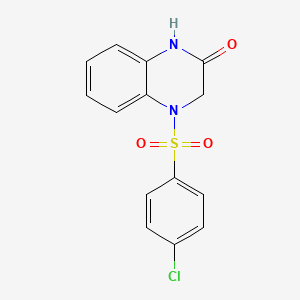
4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzenesulfonyl isocyanate is an isocyanate derivative . It’s a compound that contains a sulfonyl group attached to a 4-chlorobenzene ring and an isocyanate group .
Synthesis Analysis
The synthesis of 4-Chlorobenzenesulfonyl isocyanate involves the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon . This compound may be used as a starting reagent in the synthesis of 2-chloroethyl 4-chlorobenzenesulfonyl carbamate and 1-chloro-2-propyl 4-chlorobenzenesulfonyl carbamate .Molecular Structure Analysis
The molecular formula of 4-Chlorobenzenesulfonyl isocyanate is ClC6H4SO2NCO . The molecular weight is 217.63 . The structure includes a 4-chlorobenzene ring attached to a sulfonyl group and an isocyanate group .Chemical Reactions Analysis
4-Chlorobenzenesulfonyl isocyanate reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It can also react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
4-Chlorobenzenesulfonyl isocyanate has a refractive index of 1.558, a boiling point of 121 °C/0.5 mmHg, and a density of 1.457 g/mL at 25 °C . 4-Chlorobenzenesulfonyl chloride, a related compound, has a melting point of 13-15 °C, a boiling point of 251-252 °C, and a density of 1.384 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has been conducted on new quinoxaline derivatives for their potential antimicrobial activities. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds, including Schiff bases containing quinoxaline moieties, were tested for antimicrobial activity, indicating the potential of quinoxaline derivatives in antimicrobial applications (Singh et al., 2010).
Environmental Contaminant Degradation
Adrian et al. (2000) described the isolation of strain CBDB1, a bacterium capable of reductive dechlorination of chlorobenzenes, demonstrating the role of chlorobenzenes and their derivatives in bioremediation of toxic environmental contaminants (Adrian et al., 2000).
Anticancer Research
A study presented by Redda et al. (2010) on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, maintaining the tetrahydroisoquinoline moiety with modifications on the phenyl ring, evaluated these compounds for their in vitro anticancer activity, indicating the significance of such derivatives in cancer research (Redda et al., 2010).
Enzyme Inhibition and Antioxidant Potential
Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showing significant enzyme inhibition against AChE and BChE enzymes, alongside notable antioxidant potential. This highlights the utility of chlorobenzene sulfonyl derivatives in developing enzyme inhibitors and antioxidants (Kausar et al., 2019).
Antimalarial Activity
Jan Maichrowski et al. (2013) explored the synthesis of quinoxaline derivatives with a focus on antimalarial activity, showcasing the potential of such compounds in combating malaria (Maichrowski et al., 2013).
Material Science Applications
Lakraimi et al. (2006) intercalated 4-Chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides (LDHs), creating a new stable hybrid nanostructured material. This study opens avenues for the use of such compounds in material science, particularly in creating novel nanostructured materials (Lakraimi et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-5-7-11(8-6-10)21(19,20)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPSCONZKNJHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

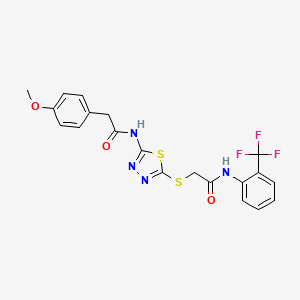
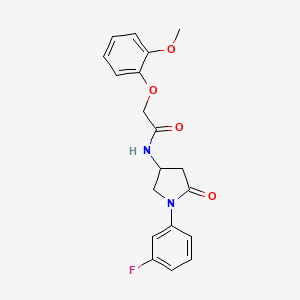
![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)

![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)
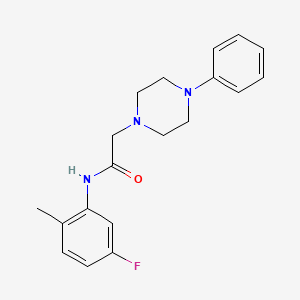
![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)
![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)
![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)

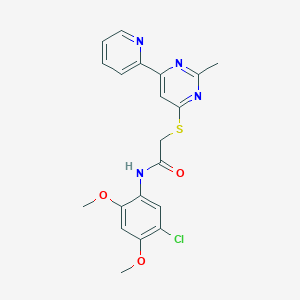
![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)